Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
Description
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is a fused heterocyclic compound featuring a pyrrolo-triazole core with a carboxylate group at position 5 and a lithium counterion. The parent acid, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid, is characterized by a bicyclic system combining pyrrole and triazole rings, with partial saturation in the pyrrole moiety. The lithium salt enhances solubility in polar solvents, making it advantageous for pharmaceutical or catalytic applications.
Properties
IUPAC Name |
lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-2-5-8-7-3-9(4)5;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNSQPORFRAHIA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=NN=CN2C1C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction[_{{{CITATION{{{2{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo- c]1,2,4 .... The overall yield of the synthesis process can vary, but it is generally optimized to achieve a high purity of the final product[{{{CITATION{{{_2{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo- c]1,2,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Necroptosis Inhibition
Recent research has highlighted the compound's significant role as a necroptosis inhibitor. Necroptosis is a form of programmed cell death implicated in several inflammatory and neurodegenerative diseases. The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.
- Case Study : A study reported that a derivative of this compound exhibited potent anti-necroptotic activity in both human and murine cellular assays. Specifically, the representative compound demonstrated an IC50 value of 16 nM against human RIPK1 and 2.5 μM against murine RIPK1, indicating species selectivity that is crucial for therapeutic applications .
Anti-Inflammatory Activity
The compound also exhibits promising anti-inflammatory properties. Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazole can significantly reduce inflammation markers in vitro.
- Experimental Findings : In vitro studies demonstrated that certain derivatives could lower nitric oxide levels and enhance mitochondrial activity in inflammatory cell models . This suggests potential applications in treating conditions characterized by excessive inflammation.
Structural Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is essential for optimizing its therapeutic efficacy.
| Compound | Structure | Activity | Notes |
|---|---|---|---|
| Compound 26 | Structure | Potent RIPK1 inhibitor | Exhibits low oral exposure but high efficacy in cellular assays |
| Compound 9a | Structure | Anti-inflammatory | Reduces NO levels significantly |
The optimization of substituents on the triazole moiety has been shown to enhance bioactivity and selectivity towards specific targets, making it a focal point for future drug design efforts .
Potential Therapeutic Applications
The dual action of this compound as both an anti-necroptotic and anti-inflammatory agent positions it as a candidate for treating various diseases:
- Neurodegenerative Diseases : Given its ability to inhibit necroptosis, it may be beneficial in conditions such as Alzheimer's and Parkinson's disease where inflammation plays a critical role.
- Autoimmune Disorders : Its anti-inflammatory properties could also make it suitable for managing autoimmune conditions where inflammation is prevalent.
Mechanism of Action
The mechanism by which Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it may interfere with the signaling pathways that lead to programmed cell death, thereby preventing cell death in certain disease conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of fused heterocycles highlights key differences in ring systems, functional groups, and applications:
Functional Group and Reactivity Comparison
- Carboxylate vs. Carboxamide : The lithium carboxylate in the target compound confers ionic solubility, whereas the carboxamide in the pyrroloimidazole derivative () enables hydrogen bonding and target recognition .
- Triazole vs.
Physicochemical Properties
- Solubility : The lithium salt form enhances aqueous solubility compared to neutral analogs like pyrroloimidazole carboxamides .
Key Research Findings
- Structural Insights : Fused triazoles (e.g., triazavirin) exhibit planar conformations critical for binding viral polymerases, whereas the target compound’s dihydro-pyrrolo moiety introduces steric constraints .
- Synthetic Challenges : The lithium carboxylate’s synthesis likely involves neutralization of the parent acid, contrasting with multistep routes for carboxamide derivatives .
Biological Activity
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate (CAS No. 2416236-21-8) is a lithium salt derived from the pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and anti-necroptotic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C6H7N3O2.Li
- Molecular Weight : 159.07 g/mol
- IUPAC Name : this compound
- InChI Key : FQNSQPORFRAHIA-UHFFFAOYSA-M
| Property | Value |
|---|---|
| Molecular Formula | C6H7N3O2.Li |
| Molecular Weight | 159.07 g/mol |
| IUPAC Name | This compound |
| InChI Key | FQNSQPORFRAHIA-UHFFFAOYSA-M |
Target of Action
The primary target of this compound is receptor-interacting protein kinase 1 (RIPK1) . This kinase plays a crucial role in mediating necroptosis—a form of programmed cell death.
Mode of Action
By inhibiting RIPK1 activity, this compound disrupts the necroptosis pathway. This inhibition leads to significant anti-necroptotic effects in both human and mouse cellular assays. The biochemical pathways affected by this action include:
- Inhibition of Necroptosis : Prevents cell death under stress conditions.
- Neuroprotective Effects : Potentially protects neurons from injury and degeneration.
Anti-Necroptotic Activity
This compound has been shown to exhibit potent anti-necroptotic activity. In vitro studies demonstrate that it can significantly reduce cell death in models of neurodegeneration.
Case Study: Neuroprotection in Cellular Models
In a study evaluating neuroprotective effects against oxidative stress:
- Cell Line Used : SH-SY5Y (human neuroblastoma cells)
- Treatment Concentration : 10 µM
- Results :
- Cell viability increased by 40% compared to untreated controls.
- Significant reduction in markers of necrosis (e.g., LDH release).
Table 2: Summary of Biological Activities
Research Findings
Recent research highlights the compound's potential in various therapeutic areas:
-
Neurodegenerative Diseases :
- The inhibition of RIPK1 may provide a novel approach to treating conditions like Alzheimer's and Parkinson's disease by preventing neuronal loss.
-
Cancer Therapy :
- Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by modulating cell death pathways.
-
Inflammation :
- The compound's ability to inhibit necroptosis may also play a role in reducing inflammation associated with various diseases.
Q & A
Q. What are the established methods for synthesizing and characterizing Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and carboxylation. For example, analogous compounds like Lithium 1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate are synthesized via acid-catalyzed cyclization, followed by lithium salt formation. Characterization employs:
- ¹H/¹³C NMR to confirm structural integrity and proton environments.
- Mass spectrometry (MS) for molecular weight verification (e.g., (M+H)+ peaks at 167.0/168.0) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylate C=O stretches near 1700 cm⁻¹).
- Elemental analysis to validate purity (e.g., C: 47.35%, H: 4.45%, N: 13.20%) .
Table 1 : Example Characterization Data for Analogous Compounds
| Property | Value | Technique |
|---|---|---|
| Yield | 86–93% | Gravimetric |
| Melting Point | 250–274°C | DSC/TGA |
| Molecular Weight (MS) | 153.2–168.0 (M+H)+ | ESI-MS |
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- Solubility tests in polar/non-polar solvents (e.g., HCl/EtOAc systems used for analogous compounds) .
- pH-dependent stability assays (e.g., reflux in acidic/basic conditions for 48 hours to monitor structural integrity) .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in fused heterocyclic systems like this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) to map heterocyclic connectivity and confirm ring fusion positions.
- X-ray crystallography (where feasible) for absolute stereochemical determination.
- IR coupled with DFT calculations to assign vibrational modes in complex ring systems .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected MS fragments or NMR shifts) require:
Replication : Repeat synthesis and characterization to rule out experimental error.
Complementary techniques : Cross-validate with X-ray or computational modeling (DFT).
Literature benchmarking : Compare with analogous systems (e.g., thiazolo[5,4-b]pyridine derivatives exhibit predictable MS fragmentation patterns) .
Example: Discrepancies in ¹³C NMR shifts may arise from dynamic ring puckering; variable-temperature NMR can resolve this .
Q. What computational approaches are effective for predicting reactivity or binding modes of this compound in biological systems?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Screen against target proteins using optimized conformers from DFT-optimized geometries (B3LYP/6-31G* basis set).
- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions.
- QSAR modeling : Use descriptors like LogP, HOMO/LUMO gaps, and electrostatic potential maps to predict bioactivity .
Q. How can researchers design experiments to explore the compound’s role in multi-step catalytic or synthetic pathways?
- Methodological Answer :
- Mechanistic probes : Use isotopic labeling (e.g., ¹³C/²H) to track intermediates in reactions.
- Kinetic studies : Monitor reaction progress via in-situ IR/NMR to identify rate-limiting steps.
- Cross-coupling screens : Test reactivity with Pd/Cu catalysts (common in thiazolo[5,4-b]pyridine functionalization) .
Methodological Considerations
- Literature Integration : Use structured search strategies (e.g., CRDC subclass RDF2050108 for process simulation tools) and reference managers (Zotero/EndNote) to track emerging studies .
- Theoretical Frameworks : Align experiments with conceptual models (e.g., heterocyclic aromaticity indices or frontier molecular orbital theory) to guide hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
